N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 946326-75-6
VCID: VC7684286
InChI: InChI=1S/C15H17FN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
SMILES: CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2
Molecular Formula: C15H17FN2OS
Molecular Weight: 292.37

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide

CAS No.: 946326-75-6

Cat. No.: VC7684286

Molecular Formula: C15H17FN2OS

Molecular Weight: 292.37

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-fluorobenzamide - 946326-75-6

Specification

CAS No. 946326-75-6
Molecular Formula C15H17FN2OS
Molecular Weight 292.37
IUPAC Name N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-fluorobenzamide
Standard InChI InChI=1S/C15H17FN2OS/c1-18(2)14(12-7-8-20-10-12)9-17-15(19)11-3-5-13(16)6-4-11/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Standard InChI Key DWSYWUWRMCOFTA-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • 4-Fluorobenzamide backbone: A benzene ring substituted with a fluorine atom at the para position and a carboxamide group. The fluorine atom enhances electronic interactions with biological targets, while the amide group facilitates hydrogen bonding .

  • Dimethylaminoethyl linker: A two-carbon chain bearing a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2), which contributes to the molecule’s basicity and lipophilicity, potentially improving membrane permeability.

  • Thiophene ring: A sulfur-containing heterocycle known to modulate pharmacokinetic properties and enhance binding affinity to proteins involved in signal transduction.

The IUPAC name, NN-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-4-fluorobenzamide, reflects this arrangement.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC15H17FN2OS\text{C}_{15}\text{H}_{17}\text{FN}_2\text{OS}
Molecular Weight292.37 g/mol
SMILESCN(C)C(CNC(=O)C1=CC=C(C=C1)F)C2=CSC=C2
InChI KeyDWSYWUWRMCOFTA-UHFFFAOYSA-N

The compound’s solubility and stability data remain unreported, though the dimethylamino group suggests moderate water solubility at physiological pH.

Synthesis and Structural Optimization

Structural Analogues

Comparative analysis with related compounds reveals strategic modifications:

CompoundModificationBiological Activity
N-[4-(Dimethylamino)phenyl]-4-fluorobenzamideAromatic dimethylamino groupAnticancer (apoptosis induction)
N-(3-Chloro-2-fluorophenyl)-3-cyano-5-fluorobenzamideCyano substitutionmGlu5R negative allosteric modulator
N-(2-(2-((Dimethylamino)methyl)phenylthio)-5-iodophenyl)-4-fluorobenzamideIodine and thioether groupsUnspecified receptor interaction

These analogues highlight the role of electron-withdrawing groups (e.g., fluorine, cyano) and heterocycles in tuning bioactivity .

Computational Insights

Molecular Docking Studies

In silico models predict strong interactions with:

  • Kinase domains: Hydrogen bonding between the amide group and ATP-binding sites (e.g., EGFR, VEGFR2).

  • GPCRs: Thiophene sulfur forming π-sulfur interactions with aromatic residues in 5-HT receptors.

ADMET Profiling

Predicted properties include:

  • Absorption: High intestinal permeability (Caco-2 model: >80%).

  • Metabolism: CYP3A4-mediated oxidation of the thiophene ring.

  • Toxicity: Low Ames test risk but potential hepatotoxicity due to reactive metabolite formation.

Challenges and Future Directions

Research Gaps

  • In vivo efficacy: No preclinical data on pharmacokinetics or toxicity.

  • Target identification: Unclear primary biological targets beyond structural analog extrapolation.

Optimization Strategies

  • Prodrug design: Masking the dimethylamino group to enhance solubility.

  • Isotopic labeling: 18F^{18}\text{F} or 11C^{11}\text{C} tags for PET imaging studies .

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